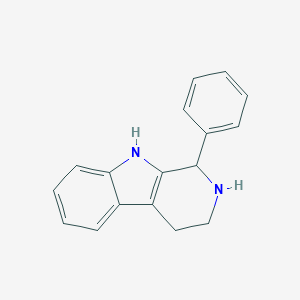

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

説明

特性

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERHEQVAVQJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276762 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3790-45-2 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline in its hydrochloride salt and free base forms. It delves into their respective physicochemical properties, synthesis, interconversion, and pharmacological context. This document is intended to serve as a detailed resource for researchers and professionals involved in the development and study of beta-carboline derivatives.

Introduction

This compound is a synthetic compound belonging to the beta-carboline family of indole alkaloids. This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities. The core structure, a pyrido[3,4-b]indole ring system, is found in numerous natural products and pharmacologically active molecules. This compound has garnered attention primarily as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters.[1] This inhibitory action leads to increased levels of serotonin, norepinephrine, and dopamine in the brain, suggesting potential therapeutic applications in mood and neurological disorders.[1]

Like many amine-containing pharmaceuticals, this compound can be prepared and utilized as either a free base or a salt, most commonly the hydrochloride salt. The choice between the free base and the salt form has significant implications for the compound's properties, including its solubility, stability, handling, and formulation. This guide aims to provide a detailed comparison of these two forms to aid researchers in selecting the appropriate form for their specific application.

Physicochemical Properties: A Comparative Analysis

The conversion of the free base to its hydrochloride salt significantly alters the physicochemical properties of this compound. These differences are crucial for considerations in experimental design, formulation, and in vivo studies.

| Property | This compound Hydrochloride | This compound (Free Base) | Rationale for Difference |

| Molecular Formula | C₁₇H₁₇ClN₂[1] | C₁₇H₁₆N₂[1] | Addition of one molecule of hydrogen chloride. |

| Molecular Weight | 284.78 g/mol [1] | 248.32 g/mol [1] | Mass of the added HCl molecule. |

| CAS Number | 3574-01-4[1] | 3790-45-2[1] | Unique identifiers for distinct chemical substances. |

| Appearance | Typically a white to off-white crystalline solid. | Pale yellow solid.[2] | Salt formation often leads to a more defined crystalline structure. |

| Melting Point | Data not available in searched literature. | 165-168 °C[3] | The ionic nature of the salt generally results in a higher melting point compared to the free base. |

| Aqueous Solubility | Expected to be significantly higher than the free base. | Expected to be low. | The ionic character of the hydrochloride salt allows for favorable interactions with polar water molecules. |

| Organic Solvent Solubility | Generally lower than the free base. | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol.[2][3] | The non-polar nature of the free base allows for better solvation in organic solvents. |

| pKa | Not directly applicable (it is a salt). | 17.43 ± 0.40 (Predicted)[2] | This predicted value refers to the acidity of the N-H proton on the indole ring. The basicity of the piperidine nitrogen is more relevant for salt formation. |

| Stability | Generally more stable, particularly towards air oxidation. | More susceptible to degradation, such as oxidation. | Protonation of the basic nitrogen in the hydrochloride salt reduces its reactivity and susceptibility to oxidative degradation. |

| Hygroscopicity | May be hygroscopic. | Generally less hygroscopic. | Salts have a higher tendency to absorb moisture from the atmosphere. |

Synthesis and Interconversion

Synthesis of this compound (Free Base) via Pictet-Spengler Reaction

The most common method for the synthesis of the tetrahydro-beta-carboline scaffold is the Pictet-Spengler reaction.[1][4] This reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone (benzaldehyde), followed by an acid-catalyzed cyclization.

A specific protocol for the synthesis of this compound is as follows:

-

Materials:

-

Tryptamine

-

Benzaldehyde

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Ammonium Hydroxide (NH₄OH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve tryptamine (1 equivalent) in a mixture of glacial acetic acid and dichloromethane (e.g., 5:10 mL).

-

Slowly add benzaldehyde (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 1-2 hours.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Basify the reaction mixture to a pH of 9-10 using ammonium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 15% MeOH in CH₂Cl₂) as the eluent to afford this compound as a yellow solid. A reported yield for this synthesis is 25%.[5]

-

Conversion of Free Base to Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

-

Materials:

-

This compound (free base)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, or dioxane)

-

Anhydrous Hydrogen Chloride (gas or as a solution in an anhydrous solvent)

-

-

Procedure:

-

Dissolve the free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent.

-

Dry the product under vacuum to yield the hydrochloride salt.

-

Conversion of Hydrochloride Salt to Free Base

The free base can be regenerated from the hydrochloride salt by treatment with a base.

-

Materials:

-

This compound hydrochloride

-

Aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve or suspend the hydrochloride salt in water.

-

Add an aqueous basic solution dropwise with stirring until the solution becomes basic (pH > 8).

-

The free base may precipitate out of the aqueous solution.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the free base.

-

Pharmacological Context: Mechanism of Action as a MAO-A Inhibitor

The primary pharmacological action of this compound is the selective inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.

This increased availability of monoamines can modulate various physiological and psychological processes, forming the basis for the potential therapeutic effects of MAO-A inhibitors in conditions like depression and anxiety.

The increased levels of serotonin, norepinephrine, and dopamine subsequently activate their respective postsynaptic receptors, initiating a cascade of intracellular signaling events. These receptors are predominantly G-protein coupled receptors (GPCRs) that modulate the activity of second messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP₃), and diacylglycerol (DAG).

Conclusion

The choice between the hydrochloride salt and the free base of this compound is a critical decision in a research and development setting. The hydrochloride salt offers the advantages of higher aqueous solubility and greater stability, making it more suitable for formulation and in vivo studies where bioavailability is a key consideration. Conversely, the free base, with its higher solubility in organic solvents, is often the preferred form for chemical synthesis and modification.

A thorough understanding of the distinct physicochemical properties and the appropriate protocols for synthesis and interconversion of these two forms is essential for the efficient and effective investigation of this promising pharmacological agent. This guide provides a foundational framework for researchers working with this compound and similar beta-carboline derivatives.

References

- 1. This compound hydrochloride | 3574-01-4 | Benchchem [benchchem.com]

- 2. This compound CAS#: 3790-45-2 [m.chemicalbook.com]

- 3. 3790-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Potential of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline on Monoamine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the monoamine oxidase (MAO) inhibitory properties of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. As a member of the β-carboline family, this compound is a subject of significant interest for its potential applications in neuropharmacology and drug development. This document consolidates available data on its MAO-A and MAO-B inhibition, details relevant experimental protocols for assessing its activity, and visualizes the associated biochemical pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of MAO inhibitors.

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The selective inhibition of these enzymes is a key strategy in the treatment of various neurological and psychiatric disorders. For instance, MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2]

The β-carboline alkaloids, a class of compounds derived from tryptophan, have been extensively studied for their diverse biological activities, including their potent MAO inhibitory effects.[3] 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of this class that has been identified as a selective inhibitor of MAO-A.[2] Its tetracyclic structure, featuring a phenyl group at the 1-position, is a key determinant of its inhibitory activity and selectivity. This guide explores the quantitative aspects of its MAO inhibition, the methodologies used for its characterization, and the underlying biochemical pathways.

Quantitative Analysis of MAO Inhibition

Table 1: In Vitro MAO-A Inhibitory Activity of Selected Tetrahydro-β-carboline Analogs

| Compound | MAO-A IC50 (µM) | Enzyme Source | Substrate | Reference |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | 1.6 | Mouse brain homogenate | [3H]Serotonin | [4] |

Table 2: In Vitro MAO-B Inhibitory Activity of Selected Tetrahydro-β-carboline Analogs

| Compound | MAO-B Inhibition | Enzyme Source | Substrate | Reference |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | 16% inhibition at 100 mg/kg (in vivo) | Mouse brain homogenate | [14C]β-phenylethylamine | [4] |

Note: The data for 6-Methoxy-1,2,3,4-tetrahydro-β-carboline suggests its selectivity for MAO-A over MAO-B.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay used to determine the MAO inhibitory activity of compounds like 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. The kynuramine assay is a widely used fluorometric method for this purpose.[5]

In Vitro MAO Inhibition Assay: Kynuramine Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Principle: This assay is based on the MAO-catalyzed deamination of kynuramine, which results in the formation of 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Test compound (e.g., 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in potassium phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare stock solutions of the positive controls (clorgyline and selegiline) in DMSO and dilute them similarly.

-

-

Enzyme Preparation:

-

Dilute the recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to a predetermined optimal concentration.

-

-

Substrate Preparation:

-

Prepare a working solution of kynuramine dihydrobromide in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound dilutions or control solutions to the respective wells. For control wells (100% activity), add 25 µL of the buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 50 µL of 2 N NaOH.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Signaling Pathways and Experimental Workflows

MAO-A Signaling Pathway

The primary mechanism of action of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is the inhibition of MAO-A. This enzyme is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters in the presynaptic neuron.

Figure 1. MAO-A signaling pathway and the inhibitory action of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

Experimental Workflow for MAO Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the MAO inhibitory potential of a test compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | 3574-01-4 | Benchchem [benchchem.com]

- 3. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological properties of its derivatives, focusing on their anticancer, neuroprotective, and enzyme-inhibiting capabilities. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental methodologies are provided to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Dual PRMT5/EGFR Inhibition

Recent studies have highlighted a series of 1-phenyl-tetrahydro-β-carboline (THβC) derivatives as the first-in-class dual inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).[1] Both PRMT5 and EGFR are implicated in various cancer-related processes, and their overexpression is observed in many tumors.[1] One of the most potent compounds, 10p , displayed significant dual inhibitory activity and promising antiproliferative effects against several cancer cell lines.[1]

Inhibition of Kinesin Spindle Protein (Eg5)

The tetrahydro-β-carboline framework is also a promising scaffold for the development of inhibitors of the kinesin spindle protein (Eg5).[2] Eg5 is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[2]

Aminopeptidase N (APN) Inhibition

Novel aminopeptidase N (APN) inhibitors incorporating the tetrahydro-β-carboline structure have been developed as potential cancer chemosensitizers.[3] APN is associated with cancer development and progression, and its inhibitors have been shown to enhance the efficacy of chemotherapeutic drugs.[3]

DNA Intercalation and Cytotoxicity

Certain 1,9-disubstituted β-carboline derivatives have been shown to act as potent DNA intercalating agents, leading to significant cytotoxic activities against numerous human tumor cell lines.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of representative this compound derivatives.

| Compound ID | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |

| 10p | PRMT5 | - | Enzyme Inhibition | 15.47 ± 1.31 | [1] |

| EGFR | - | Enzyme Inhibition | 19.31 ± 2.14 | [1] | |

| - | A549 (Lung) | Antiproliferative | < 10 | [1] | |

| - | MCF7 (Breast) | Antiproliferative | < 10 | [1] | |

| - | HeLa (Cervical) | Antiproliferative | < 10 | [1] | |

| - | MDA-MB-231 (Breast) | Antiproliferative | < 10 | [1] | |

| 8q | - | PC-3 (Prostate) | Antiproliferative | 9.86 | [5] |

| 7b, 7c, 8b, 8c | DNA | Various (10 lines) | Cytotoxicity | < 20 | [4] |

| D3 | APN | K562-CD13 | Enzyme Inhibition | 6.24 | [3] |

| D14 | APN | K562-CD13 | Enzyme Inhibition | 7.74 | [3] |

| D16 | APN | K562-CD13 | Enzyme Inhibition | 7.90 | [3] |

| D21 | APN | K562-CD13 | Enzyme Inhibition | 7.82 | [3] |

| D24 | APN | K562-CD13 | Enzyme Inhibition | 7.13 | [3] |

| D28 | APN | K562-CD13 | Enzyme Inhibition | 4.85 | [3] |

| Compound 8 | Eg5 | A549 (Lung) | Cytotoxicity | Potent | [2] |

| Compound 16 | Eg5 | A549 (Lung) | Cytotoxicity | Potent | [2] |

| Compound 9 | - | HepG2 (Liver) | Antiproliferative | Equipotent to Adriamycin | [6] |

| - | A549 (Lung) | Antiproliferative | Equipotent to Adriamycin | [6] |

Neuropharmacological Activity

The β-carboline core is a well-established pharmacophore for targeting receptors in the central nervous system. 1-Aryl-β-carboline derivatives have shown significant affinity for serotonin (5-hydroxytryptamine, 5-HT) and dopamine receptors, suggesting their potential for the development of novel neuropharmacological agents.[7]

Serotonin and Dopamine Receptor Binding

A library of 1-aryl-β-carbolines was synthesized and screened for activity against various protein receptors involved in brain signaling. The most potent activity was observed against the 5-HT subtype-2 family of receptors, with some compounds exhibiting Ki values as low as 100 nM.[7]

Monoamine Oxidase (MAO) Inhibition

This compound hydrochloride is a known selective inhibitor of monoamine oxidase A (MAO-A).[8] MAO-A is a critical enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, these compounds can increase the levels of these neurotransmitters in the brain, which may have implications for mood and cognitive function.[8]

Neuroprotective Effects

Recent research has explored the neuroprotective potential of β-carboline derivatives. A series of tetrahydro-β-carboline (THβC) hydroxamic acids were synthesized and found to be potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in Alzheimer's disease.[9] The most promising compound, 11d , exhibited significant neuroprotective activity in a model of oxidative stress and induced neurite outgrowth.[9] Furthermore, 3-tetrazolyl-β-carboline derivatives have shown promise as neuroprotective agents in models of Parkinson's disease.[10]

Quantitative Neuropharmacological Data

| Compound ID | Target | Assay Type | Ki (nM) | Reference |

| 15h | 5-HT7 Receptor | Receptor Binding | 294 | [7] |

| 17a | Dopamine D1 Receptor | Receptor Binding | 536 | [7] |

| 15c | µ Opioid Receptor | Receptor Binding | 494 | [7] |

| 11d | HDAC6 | Enzyme Inhibition | 8.64 (IC50) | [9] |

Other Biological Activities

Antifungal Activity

A series of N-substituted tetrahydro-β-carbolines have been synthesized and evaluated for their antifungal activity against various plant pathogenic fungi.[11] The substituent at the piperidine nitrogen was found to be crucial for enhancing antifungal properties.

Phosphodiesterase 5 (PDE5) Inhibition

Novel tetrahydro-β-carboline derivatives have been synthesized and shown to be potent inhibitors of phosphodiesterase 5 (PDE5).[12] PDE5 is a target for drugs used to treat erectile dysfunction and pulmonary hypertension, and recent studies suggest it may also be a target for cancer chemoprevention.[12]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the 1-phenyl-tetrahydro-β-carboline core is often achieved through the Pictet-Spengler reaction. This involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For the synthesis of 1-aryl-β-carbolines, a common strategy is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl groups at the 1-position from a common triflate precursor.[7]

In Vitro Anticancer Assays

-

Antiproliferative Assay (MTT Assay):

-

Seed cancer cells (e.g., A549, MCF7, HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

-

-

Enzyme Inhibition Assays (e.g., PRMT5, EGFR, APN, Eg5, HDAC6):

-

These assays are typically performed in a 96-well or 384-well plate format.

-

The recombinant enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer.

-

The reaction is initiated by the addition of the substrate and any necessary cofactors (e.g., ATP for kinases).

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The product formation is measured using a suitable detection method, such as fluorescence, luminescence, or absorbance.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Neuropharmacological Assays

-

Receptor Binding Assays (e.g., 5-HT2A, Dopamine D1):

-

A radioligand binding assay is commonly used to determine the affinity of a compound for a specific receptor.

-

Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and various concentrations of the unlabeled test compound.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Monoamine Oxidase (MAO-A) Inhibition Assay:

-

A fluorometric assay is often used to screen for MAO-A inhibitors.

-

The assay is based on the detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate.

-

The enzyme is incubated with the test compound, and the reaction is initiated by the addition of the substrate.

-

The fluorescence generated is measured over time, and the rate of the reaction is used to determine the level of inhibition.

-

Visualizations

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. DNA cell cycle analysis of K562 and Ehrlich tumor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4.8. Cell Migration Assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Neuroprotective Effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of the β-carboline family of indole alkaloids, which are known for their diverse pharmacological activities within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline, with a focus on its core mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The primary neuroprotective mechanism identified is the selective inhibition of monoamine oxidase A (MAO-A), which leads to an increase in the synaptic availability of key monoamine neurotransmitters and a reduction in oxidative stress. This guide aims to serve as a valuable resource for researchers and professionals involved in the development of novel neuroprotective therapeutics.

Core Mechanism of Neuroprotection: Monoamine Oxidase A Inhibition

The principal mechanism underlying the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is its function as a selective inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By inhibiting MAO-A, 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline increases the levels of these neurotransmitters, which can enhance neuronal signaling and potentially exert mood-regulating and cognitive-enhancing effects.[1]

Furthermore, the inhibition of MAO-A is intrinsically linked to a reduction in oxidative stress. The catalytic activity of MAO-A produces hydrogen peroxide (H₂O₂) as a byproduct, a reactive oxygen species (ROS) that can contribute to cellular damage and neuronal death, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2] By inhibiting MAO-A, 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline helps to mitigate this source of oxidative stress, thereby protecting neurons from oxidative damage.[1]

It is important to note that while many β-carbolines exhibit neuroprotective properties, a study on 1-benzyl-1,2,3,4-tetrahydro-β-carboline, a close structural analog, found that 1-phenyl-1,2,3,4-tetrahydro-β-carboline had no effect on blocking NMDA receptor-mediated, glutamate-induced excitotoxicity. This suggests a degree of specificity in the neuroprotective mechanisms of different β-carboline derivatives.

Quantitative Data

Quantitative data specifically for the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline are limited in the public domain. However, data from related β-carboline derivatives and general MAO inhibitors provide a valuable context for its potential efficacy.

Table 1: MAO-A Inhibitory Activity of Selected β-Carboline Derivatives

| Compound | Kᵢ (nM) for MAO-A | Source |

| Harmine | 5 | [Kim et al., 1997] |

| Harmaline | 48 | [Kim et al., 1997] |

| 2-Methylharminium | 69 | [Kim et al., 1997] |

| 2,9-Dimethylharminium | 15 | [Kim et al., 1997] |

Note: Kᵢ represents the inhibition constant. Lower values indicate greater potency.

Table 2: Neuroprotective Effects of a β-Carboline Derivative in an In Vitro Model of Parkinson's Disease

| Compound | Toxin | Cell Line | Assay | Outcome | Source |

| 3-(1-benzyl-1H-tetrazol-5-yl)-1-(p-dimethylaminophenyl)-β-carboline | MPP⁺ | Not Specified | Cytotoxicity Assay | Prevented cell death | [de la Cueva et al., 2024] |

Note: MPP⁺ (1-methyl-4-phenylpyridinium) is a neurotoxin used to model Parkinson's disease in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

MAO-A Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline against human MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (test compound)

-

Clorgyline (positive control inhibitor)

-

Sodium phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilutions of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and the positive control, clorgyline.

-

In a 96-well plate, add the sodium phosphate buffer, recombinant human MAO-A enzyme, and the test compound or control at various concentrations.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stopping reagent (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (test compound)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline for 2 hours.

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ or 6-OHDA to the cell culture medium.

-

Incubate the cells for 24 hours.

-

Assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control. Increased cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

Future Directions

While the MAO-A inhibitory activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline provides a strong foundation for its neuroprotective potential, further research is warranted. Future studies should focus on:

-

Quantitative Neuroprotection Studies: Conducting comprehensive in vitro studies using various neurotoxins (e.g., MPP⁺, rotenone) and cellular models to quantify the neuroprotective efficacy of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

-

Elucidation of Downstream Signaling Pathways: Investigating the specific signaling cascades modulated by this compound beyond MAO-A inhibition, such as pathways related to apoptosis (e.g., Bcl-2/Bax), inflammation, and antioxidant defense (e.g., Nrf2/HO-1).

-

In Vivo Efficacy: Evaluating the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in animal models of neurodegenerative diseases to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline to optimize its neuroprotective potency and pharmacokinetic properties.

Conclusion

1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a promising compound with neuroprotective potential primarily attributed to its selective inhibition of MAO-A. This mechanism offers the dual benefit of increasing neurotransmitter levels and reducing oxidative stress. Although direct quantitative data on its neuroprotective efficacy are still emerging, the information available for the broader class of β-carbolines, coupled with its defined mechanism of action, positions it as a compelling candidate for further investigation in the development of novel treatments for neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid framework for researchers to build upon in their exploration of this and related compounds.

References

An In-Depth Technical Guide on the Potential Therapeutic Applications of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic derivative of the beta-carboline family of alkaloids, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a primary focus on its role as a selective inhibitor of monoamine oxidase A (MAO-A). Inhibition of MAO-A leads to an increase in the synaptic levels of key monoamine neurotransmitters, suggesting its potential in the treatment of neurological and psychiatric disorders such as depression and anxiety. This document details the compound's mechanism of action, summarizes available quantitative data for related compounds, provides detailed experimental protocols for its synthesis and primary bioactivity assay, and visualizes key pathways and workflows. While direct quantitative data on the MAO-A inhibitory potency of this compound is not prominently available in the reviewed literature, this guide establishes a framework for its further investigation and development.

Core Compound Profile

-

IUPAC Name: 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

-

Synonyms: 1-Phenyl-1,2,3,4-tetrahydro-beta-carboline

-

Molecular Formula: C₁₇H₁₆N₂[1]

-

Molecular Weight: 248.33 g/mol [1]

-

Structure:

-

A tricyclic indole alkaloid core.

-

A phenyl group substituted at the C-1 position of the tetrahydro-beta-carboline scaffold.

-

Primary Therapeutic Target: Monoamine Oxidase A (MAO-A)

The principal therapeutic potential of this compound lies in its function as a selective inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues.[2]

Mechanism of Action

By inhibiting MAO-A, this compound prevents the breakdown of these key neurotransmitters.[2] This leads to their increased availability in the synaptic cleft, thereby enhancing neurotransmission. This modulation of monoaminergic systems is a well-established strategy for the treatment of depressive and anxiety disorders.[2] The inhibition by beta-carbolines is typically reversible and competitive.

Signaling Pathway

The downstream effect of MAO-A inhibition is the potentiation of signaling pathways associated with the elevated levels of monoamine neurotransmitters.

References

The Structure-Activity Relationship of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carbolines: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This heterocyclic system has demonstrated a remarkable versatility, with derivatives exhibiting a wide range of pharmacological activities, including potent and selective interactions with central nervous system (CNS) receptors, inhibition of key enzymes, and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their interactions with serotonin and dopamine receptors, phosphodiesterase 5 (PDE5), and their potential as anticancer agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area of drug discovery.

Core Structure and Synthesis

The fundamental 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline structure consists of a tetrahydro-β-carboline core with a phenyl group substituted at the 1-position. The synthesis of this scaffold is most commonly achieved through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with a phenyl-substituted aldehyde.[1][2] This versatile reaction allows for the introduction of a wide variety of substituents on both the β-carboline and the phenyl rings, enabling extensive exploration of the SAR.

Below is a general workflow for the synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives.

Structure-Activity Relationship at CNS Receptors

Derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline have been extensively investigated for their interactions with serotonin (5-HT) and dopamine (D) receptors, key targets for the treatment of various neurological and psychiatric disorders.

Serotonin Receptor Interactions

The affinity of these compounds for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, is highly dependent on the substitution pattern on both the β-carboline and the phenyl rings.[3][4] Generally, the degree of saturation of the pyridyl ring and the presence of specific substituents influence binding affinity.[4]

Key SAR Observations for 5-HT Receptors:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the 1-phenyl ring are critical for affinity and selectivity.

-

Substitution on the β-Carboline Core: Modifications to the indole and piperidine rings of the β-carboline nucleus can significantly modulate receptor binding. For instance, methoxy substituents on the benzenoid ring can impact affinity.[4]

The 5-HT2A receptor, a Gq/G11-coupled receptor, activates phospholipase C (PLC) upon agonist binding, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5]

Dopamine Receptor Interactions

The interaction of β-carbolines with dopamine receptors has also been a subject of interest, with some derivatives showing the potential to modulate dopaminergic transmission.[6][7]

Key SAR Observations for Dopamine Receptors:

-

Substituent Effects: The nature and position of substituents can influence the interaction with different dopamine receptor subtypes.

Dopamine D2 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Phosphodiesterase 5 (PDE5) Inhibition

A significant area of research for 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives has been their potent inhibitory activity against phosphodiesterase 5 (PDE5).[9][10][11][12] Tadalafil, a well-known PDE5 inhibitor, features a related core structure.

Key SAR Observations for PDE5 Inhibition:

-

Stereochemistry: The stereochemistry at positions 1 and 3 of the tetrahydro-β-carboline ring is crucial for potent PDE5 inhibition.

-

Substituents on the Piperidine Nitrogen (N-2): Elongation of the N-2 substituent can lead to highly potent inhibitors.[9][10]

-

Phenyl Ring Substitution: The substitution pattern on the 1-phenyl ring significantly influences inhibitory activity.

The following table summarizes the PDE5 inhibitory activity of selected 1-phenyl-tetrahydro-β-carboline derivatives.

| Compound | R1 (at N-2) | Phenyl Substituent | IC50 (nM) | Reference |

| XXI | Elongated chain | - | 3 | [9][10] |

| Tadalafil Analog | Methyl | 3,4-Methylenedioxy | - | [9][10] |

Anticancer Activity

Numerous studies have highlighted the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives as anticancer agents.[13][14][15][16][17] Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.

Key SAR Observations for Anticancer Activity:

-

Substituents at C-1 and C-3: The nature of the substituents at the 1- and 3-positions of the β-carboline ring plays a significant role in their anticancer potency.

-

N-Substitution: Modifications at the N-2 and N-9 positions can modulate cytotoxic activity and selectivity.[16]

-

Mechanism of Action: Some derivatives have been shown to induce apoptosis by targeting specific cellular components like the kinesin spindle protein (Eg5).[14][15]

The following table presents the in vitro anticancer activity of representative 1-phenyl-tetrahydro-β-carboline derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HepG2 (Liver) | - | [13] |

| Compound 9 | A549 (Lung) | - | [13] |

| Compound 41 | HL-60 (Leukemia) | 3.24 - 8.78 | [16] |

| Compound 41 | A-549 (Lung) | 3.24 - 8.78 | [16] |

| Compound 41 | MCF-7 (Breast) | 3.24 - 8.78 | [16] |

| Compound 8 | A549 (Lung) | Potent | [14][15] |

| Compound 16 | A549 (Lung) | Potent | [14][15] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2A receptor.[5][18][19][20][21]

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

[3H]Ketanserin (radioligand)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Mianserin (10 µM)

-

96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [3H]Ketanserin, 100 µL membrane suspension.

-

Test Compound: 50 µL of test compound (at various concentrations), 50 µL [3H]Ketanserin, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. beta-Carbolines: a tool for investigating structure-activity relationships of the high-affinity uptake of serotonin, noradrenaline, dopamine, GABA and choline into a synaptosome-rich fraction of various regions from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of beta-carbolines with central dopaminergic transmission in mice: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antitumor activity of novel N-substituted tetrahydro-β-carboline–imidazolium salt derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

Antitumor Properties of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this core structure have exhibited potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. Mechanistic studies have revealed that these compounds exert their antitumor effects through multiple pathways, including the dual inhibition of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR), modulation of the Transforming Growth Factor-beta (TGF-β) signaling cascade, and inhibition of the Kinesin Spindle Protein (Eg5). This technical guide provides a comprehensive overview of the antitumor properties of this compound derivatives, including quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Natural product scaffolds have historically been a rich source of inspiration for the design of new anticancer drugs. The β-carboline alkaloids, a class of indole-containing compounds, have garnered significant attention due to their diverse pharmacological activities, including potent antitumor effects. Among these, the this compound framework has been a focal point of recent research, with numerous synthetic derivatives demonstrating promising anticancer properties. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, highlighting their potential as lead compounds for the development of next-generation cancer therapies.

Quantitative Biological Activity

The antitumor activity of this compound derivatives has been quantified against several human cancer cell lines using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of these compounds. The following tables summarize the reported IC50 values for various derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of 1-Phenyl-tetrahydro-β-carboline Derivatives Against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10p | A549 | Lung Carcinoma | < 10 | [1] |

| MCF7 | Breast Adenocarcinoma | < 10 | [1] | |

| HeLa | Cervical Carcinoma | < 10 | [1] | |

| MDA-MB-231 | Breast Adenocarcinoma | < 10 | [1] | |

| Compound 8 | A549 | Lung Carcinoma | Potent Cytotoxicity | [2] |

| Compound 16 | A549 | Lung Carcinoma | Potent Cytotoxicity | [2] |

| Compound 9 | HepG2 | Hepatocellular Carcinoma | Equipotent to Adriamycin | [3] |

| A549 | Lung Carcinoma | Equipotent to Adriamycin | [3] | |

| trans-24 | - | - | Potent Eg5 inhibitor | [4][5] |

Table 2: Dual Inhibitory Activity of 1-Phenyl-tetrahydro-β-carboline Derivative 10p [1]

| Target | IC50 (µM) |

| PRMT5 | 15.47 ± 1.31 |

| EGFR | 19.31 ± 2.14 |

Key Signaling Pathways and Mechanisms of Action

The antitumor effects of this compound derivatives are attributed to their interaction with several key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Dual Inhibition of PRMT5 and EGFR

Certain derivatives of 1-Phenyl-tetrahydro-β-carboline have been identified as the first class of dual inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).[1] Both PRMT5 and EGFR are frequently overexpressed in various tumors and play crucial roles in cancer progression.[1] The simultaneous inhibition of these two targets represents a promising strategy for cancer therapy.

Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages. Some tetrahydro-β-carboline derivatives have been identified as inhibitors of this pathway, thereby suppressing tumor growth and metastasis.

Inhibition of Kinesin Spindle Protein (Eg5)

Kinesin Spindle Protein (Eg5), a motor protein, is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells. Several tetrahydro-β-carboline derivatives have been identified as potent inhibitors of Eg5.[2][4][5]

Experimental Protocols

The evaluation of the antitumor properties of this compound derivatives involves a series of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the 1-Phenyl-tetrahydro-β-carboline derivatives in the culture medium. Add 100 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

References

- 1. Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [kops.uni-konstanz.de]

Antifungal Activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and its derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the synthetic pathway, experimental workflows, and potential fungal signaling pathways affected by this class of compounds.

Quantitative Antifungal Activity Data

The antifungal efficacy of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and its analogs has been evaluated against a range of fungal pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half maximal effective concentration (EC50) values, providing a comparative look at their potency.

Table 1: Antifungal Activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline

| Fungal Strain | MIC (µg/mL) | Reference |

| Rice Pathogens | 0.1 | [1] |

Table 2: Antifungal Activity of Tetrahydro-β-carboline Derivatives

| Compound | Fungal Strain | EC50 (mg/L) | Reference |

| a6 | Sclerotinia sclerotiorum | 16.43 | [2] |

| a20 | Sclerotinia sclerotiorum | 12.72 | [2] |

| a16 | Sclerotinia sclerotiorum | 12.71 | [2] |

| a16 | Botrytis cinerea | 12.71 | [2] |

Table 3: Antifungal Activity of C-1 Alkylated Tetrahydro-β-carboline Derivatives against Candida Species

| Compound | Fungal Strain | Activity | Reference |

| 12c (n-alkyl chain of eight carbons) | Candida glabrata | Potent | [3] |

| 12c (n-alkyl chain of eight carbons) | Candida kefyr | Potent | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of antifungal properties of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline

The core tetrahydro-β-carboline scaffold is commonly synthesized via the Pictet-Spengler reaction.[1][3]

Protocol:

-

Reactant Preparation: Dissolve tryptamine in a suitable solvent mixture, such as acetic acid and dichloromethane.

-

Aldehyde Addition: Slowly add benzaldehyde to the tryptamine solution.

-

Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to alkaline using a base like ammonium hydroxide.

-

Extraction: Extract the product with an organic solvent, for instance, dichloromethane.

-

Purification: Dry the organic extract over sodium sulfate and purify the crude product using column chromatography to obtain 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the MIC of an antifungal agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound (e.g., 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in a liquid broth medium (e.g., RPMI 1640). The final concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (inoculum without the compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in visible fungal growth compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC assay to assess whether the compound has a fungicidal or fungistatic effect.

Protocol:

-

Subculturing: Following the MIC determination, take a 20 µL aliquot from each well that shows complete inhibition of growth.

-

Plating: Spread the aliquot onto a Sabouraud dextrose agar plate.

-

Incubation: Incubate the plates at 35°C until growth is visible in the subculture from the growth control well.

-

MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth or a 99.9% reduction in the initial inoculum.

Cell Membrane Integrity Assay using Propidium Iodide (PI)

This assay assesses whether the antifungal compound damages the fungal cell membrane.

Protocol:

-

Cell Treatment: Treat fungal cells with the test compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with a buffer solution (e.g., phosphate-buffered saline, PBS).

-

Staining: Resuspend the cells in a buffer containing propidium iodide.

-

Incubation: Incubate the cells in the dark.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. An increase in red fluorescence indicates a loss of cell membrane integrity.

Ergosterol Quantification Assay

This assay is used to determine if the compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Protocol:

-

Cell Treatment and Harvesting: Treat fungal cells with the test compound, and then harvest and weigh the cell pellet.

-

Saponification: Add alcoholic potassium hydroxide to the cell pellet and incubate to saponify the cellular lipids.

-

Extraction: Extract the non-saponifiable lipids (including ergosterol) with a solvent like n-heptane or n-hexane.

-

Quantification: Analyze the extract using high-performance liquid chromatography (HPLC) with UV detection at approximately 282 nm to quantify the ergosterol content. A reduction in ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the generation of intracellular ROS, which can be a mechanism of antifungal action leading to oxidative stress and cell death.

Protocol:

-

Cell Treatment: Treat fungal cells with the test compound.

-

Probe Loading: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension. DCFH-DA is cell-permeable and non-fluorescent until oxidized by ROS.

-

Incubation: Incubate the cells to allow for probe uptake and oxidation.

-

Analysis: Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence in treated cells indicates an elevation in intracellular ROS levels.

Visualizations

Synthesis and Experimental Workflows

Caption: Workflow for the synthesis and antifungal screening of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

Caption: Experimental workflow for investigating the antifungal mechanism of action.

Potential Fungal Signaling Pathways

While the precise signaling pathways affected by 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline are still under investigation, its observed effects on cell membrane integrity and induction of apoptosis suggest potential interactions with key fungal signaling cascades.

Caption: Potential fungal signaling pathways affected by β-carboline derivatives.

References

- 1. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline: A Potential Therapeutic Scaffold for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a growing global health challenge with limited therapeutic options. The complex pathophysiology of these disorders, often involving multiple interconnected pathways, necessitates the exploration of novel chemical scaffolds with multifaceted mechanisms of action. The β-carboline skeleton, a tricyclic indole alkaloid, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. This technical guide focuses on 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, a specific derivative of the tetrahydro-β-carboline class, and its potential relevance in the context of neurodegenerative diseases. This document will synthesize the available preclinical data, outline key experimental methodologies for its evaluation, and visualize its proposed mechanisms of action and experimental workflows.

Core Therapeutic Hypotheses

The therapeutic potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline and related β-carbolines in neurodegenerative diseases is primarily centered around the following hypotheses:

-

Modulation of Monoaminergic Neurotransmission: As a selective inhibitor of monoamine oxidase A (MAO-A), 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline can increase the synaptic levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] This is particularly relevant for the symptomatic treatment of both depression, a common comorbidity in neurodegenerative diseases, and the motor and non-motor symptoms of Parkinson's disease.

-

Neuroprotection: By modulating neurotransmitter levels and potentially reducing oxidative stress, this class of compounds may exert neuroprotective effects.[1]

-

Multi-Target Engagement in Alzheimer's Disease: The β-carboline scaffold has been investigated for its ability to inhibit not only MAO but also acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the aggregation of amyloid-beta (Aβ) peptides.[3][4] This multi-target approach is a promising strategy for tackling the complex pathology of Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data for various β-carboline derivatives, providing a comparative overview of their inhibitory activities against key targets in neurodegenerative diseases.

Table 1: Inhibitory Activity of β-Carboline Derivatives against Monoamine Oxidase A (MAO-A)

| Compound | R1 Substituent | R7 Substituent | Ki (nM) | Reference |

| Harmine | -CH₃ | -OCH₃ | 5 | [2] |

| 2,9-Dimethylharminium | -CH₃ | -OCH₃ | 15 | [2] |

| Harmaline | -CH₃ | -OCH₃ | 48 | [2] |

| 2-Methylharminium | -CH₃ | -OCH₃ | 69 | [2] |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | H | -OCH₃ | 1600 (IC50) | [5] |

| Norharman | H | H | 3340 | [6] |

| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline | -C₆H₅ | H | Not Specified | [2] |

Note: A specific Ki or IC50 value for 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline against MAO-A is not available in the reviewed literature, although it is characterized as a selective inhibitor.[2]

Table 2: Inhibitory Activity of β-Carboline Derivatives against Cholinesterases

| Compound | Target Enzyme | Inhibition (%) at specified concentration | Reference |

| Harmine | AChE | > 50% at 2 µM | [4] |

| BuChE | < 50% at 10 µM | [4] | |

| Harmaline | AChE | < 50% at 2 µM | [4] |

| BuChE | > 50% at 10 µM | [4] | |

| Harmol | AChE | < 50% at 2 µM | [4] |

| BuChE | > 50% at 10 µM | [4] | |

| Harmalol | AChE | < 50% at 2 µM | [4] |

| BuChE | > 50% at 10 µM | [4] |

Note: The study cited evaluated a series of synthesized aromatic β-carbolines, not tetrahydro-β-carbolines, for cholinesterase inhibition.

Table 3: Activity of 1-Substituted Tetrahydro-β-carbolines at the NMDA Receptor

| Compound | Activity | IC50 (µM) | Reference |

| 1-Benzyl-1,2,3,4-tetrahydro-β-carboline | Blocked NMDA receptor-mediated excitotoxicity | 27.4 | |

| 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | No effect on NMDA receptor-mediated excitotoxicity | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols for evaluating the therapeutic potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline.

1. Monoamine Oxidase A (MAO-A) Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-A. A common method involves the use of kynuramine as a substrate, which is converted by MAO-A to 4-hydroxyquinoline. The rate of product formation is monitored to determine the enzyme's activity.

-

Methodology:

-

Enzyme Preparation: Recombinant human MAO-A or mitochondrial fractions from brain tissue can be used as the enzyme source.

-

Reaction Mixture: A typical reaction mixture contains the enzyme preparation, kynuramine substrate, and the test compound (or vehicle control) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of a strong acid or base.

-

Detection: The concentration of the product, 4-hydroxyquinoline, is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations. Ki values can be determined through kinetic studies with varying substrate and inhibitor concentrations.

-

2. Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) based on the hydrolysis of their respective substrates, acetylthiocholine and butyrylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically.

-

Methodology:

-

Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BuChE (from equine serum), their respective substrates, and DTNB are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: The test compound is pre-incubated with the enzyme before the addition of the substrate and DTNB.

-

Detection: The absorbance of the yellow product is measured over time at 412 nm using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and IC50 values are determined as described for the MAO-A assay.

-

3. Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of a test compound.

-

Methodology:

-

Aβ Peptide Preparation: Monomeric Aβ peptide (typically Aβ₁₋₄₂ or Aβ₁₋₄₀) is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. The film is then dissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

-

Aggregation Reaction: The Aβ solution is incubated at 37°C with continuous agitation in the presence of the test compound or vehicle control.

-

ThT Fluorescence Measurement: At various time points, aliquots of the reaction mixture are added to a solution of ThT, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The extent of inhibition is determined by comparing the final fluorescence intensity and the lag time of aggregation in the presence of the test compound to the control.

-

4. In Vitro Neuroprotection Assay

-

Principle: This assay assesses the ability of a compound to protect neuronal cells from a toxic insult relevant to a neurodegenerative disease.

-

Methodology:

-

Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used. Cells are cultured under standard conditions.

-

Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, depending on the disease model. For example:

-

Parkinson's Disease Model: MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, or 6-hydroxydopamine (6-OHDA) can be used to induce dopaminergic cell death.

-

Alzheimer's Disease Model: Aggregated Aβ peptides can be added to the cell culture medium to induce cytotoxicity.

-

Neuroinflammation Model: Lipopolysaccharide (LPS) can be used to stimulate an inflammatory response in co-cultures of neurons and microglia.

-

-

Treatment: Cells are pre-treated, co-treated, or post-treated with the test compound at various concentrations.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.

-